Cas no 83194-70-1 (Methyl 4-hydroxy-2,6-dimethylbenzoate)

Methyl 4-hydroxy-2,6-dimethylbenzoate structure
83194-70-1 structure
商品名:Methyl 4-hydroxy-2,6-dimethylbenzoate
CAS番号:83194-70-1
MF:C10H12O3
メガワット:180.200483322144
MDL:MFCD13191754
CID:1807416
PubChem ID:13814116

Methyl 4-hydroxy-2,6-dimethylbenzoate 化学的及び物理的性質

名前と識別子

    • Methyl 4-hydroxy-2,6-dimethylbenzoate
    • 3-Pyridinecarboxylicacid,1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxido-1,3,2-dioxaphosphorinan-2-yl)-,methyl ester
    • methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydropyridine 3-carboxylate
    • AG-D-10416
    • 3-Pyridinecarboxylic acid, 5-(1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-, methyl ester, P-oxide
    • methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oyo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydropyridine-3-carboxylate
    • ACMC-20m53m
    • methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxo-1,3,2
    • AC1O3SAA
    • methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydropyridine-3-carboxylate
    • methyl 2,6-dimethyl-4-hydroxybenzoate
    • Dhp 218
    • Dhp-218
    • CTK4A0679
    • 2,6-DIMETHYL-4-HYDROXYBENZOIC ACID METHYL ESTER
    • benzoic acid,4-hydroxy-2,6-dimethyl-,methyl ester
    • Methyl 4-hydroxy-2,6-dimethylbenzoate (ACI)
    • 4-Hydroxy-2,6-dimethylbenzoic acid methyl ester
    • 83194-70-1
    • DS-3952
    • AKOS015852021
    • Methyl4-hydroxy-2,6-dimethylbenzoate
    • SCHEMBL197898
    • Benzoic acid, 4-hydroxy-2,6-dimethyl-, methyl ester
    • s10376
    • DTXSID50550343
    • DB-022741
    • CS-0187507
    • QCXIFBNFVHBKCI-UHFFFAOYSA-N
    • 708-31-6
    • MFCD13191754
    • 4-hydroxy-2,6-dimethyl-benzoic acid methyl ester
    • MDL: MFCD13191754
    • インチ: 1S/C10H12O3/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4-5,11H,1-3H3
    • InChIKey: QCXIFBNFVHBKCI-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C(C)=CC(O)=CC=1C)OC

計算された属性

  • せいみつぶんしりょう: 180.078644241g/mol
  • どういたいしつりょう: 180.078644241g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 179
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 46.5Ų

じっけんとくせい

  • 密度みつど: 1.138±0.06 g/cm3 (20 ºC 760 Torr),
  • ふってん: 285.1±35.0 ºC (760 Torr),
  • フラッシュポイント: 119.4±18.7 ºC,
  • ようかいど: 微溶性(1.7 g/l)(25ºC)、

Methyl 4-hydroxy-2,6-dimethylbenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A144317-5g
Methyl 4-hydroxy-2,6-dimethylbenzoate
83194-70-1 95%
5g
$289.0 2025-02-25
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M71640-100mg
Methyl 4-hydroxy-2,6-dimethylbenzoate
83194-70-1 95%
100mg
¥131.0 2024-07-19
Ambeed
A144317-250mg
Methyl 4-hydroxy-2,6-dimethylbenzoate
83194-70-1 95%
250mg
$50.0 2025-02-25
Fluorochem
229317-250mg
Methyl 4-hydroxy-2,6-dimethylbenzoate
83194-70-1 95%
250mg
£85.00 2022-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JK103-100mg
Methyl 4-hydroxy-2,6-dimethylbenzoate
83194-70-1 95+%
100mg
421CNY 2021-05-08
Aaron
AR00GA9B-5g
2,6-diMethyl-4-hydroxybenzoic acid Methyl ester
83194-70-1 95%
5g
$194.00 2025-01-24
1PlusChem
1P00GA0Z-250mg
2,6-diMethyl-4-hydroxybenzoic acid Methyl ester
83194-70-1 95%
250mg
$40.00 2024-04-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS2474-10g
methyl 4-hydroxy-2,6-dimethylbenzoate
83194-70-1 95%
10g
¥3528.0 2024-04-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS2474-25g
methyl 4-hydroxy-2,6-dimethylbenzoate
83194-70-1 95%
25g
¥7063.0 2024-04-17
A2B Chem LLC
AH58691-100mg
Methyl 4-hydroxy-2,6-dimethylbenzoate
83194-70-1 95%
100mg
$22.00 2024-04-19

Methyl 4-hydroxy-2,6-dimethylbenzoate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Iodine Solvents: tert-Butanol ;  rt; 3 d, reflux
リファレンス
The use of Hagemann's esters to prepare highly functionalized phenols and benzenes
Majetich, George; et al, ARKIVOC (Gainesville, 2010, (4), 104-124

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water
リファレンス
Synthetic approach to aklavinone using 2-oxo-2H-pyran-5-carboxylate (coumalate) intermediates
Jung, Michael E.; et al, Journal of Organic Chemistry, 1987, 52(10), 1889-902

ごうせいかいろ 3

はんのうじょうけん
1.1 Solvents: Benzene
2.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water
リファレンス
Preparation and cycloaddition of functionalized 4,6-dialkylpyrone-5-carboxylates. Synthesis of bicyclic lactones and substituted benzoates
Jung, Michael E.; et al, Heterocycles, 1987, 25(1), 117-21

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ;  36 h, 80 °C
2.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone ,  Water ;  2 - 4 min, rt; 0.5 h, rt
2.2 Reagents: Sodium bisulfite Solvents: Water ;  rt
リファレンス
Facile Synthesis of Halogen Decorated para-/meta-Hydroxybenzoates by Iridium-Catalyzed Borylation and Oxidation
Shahzadi, Tayyaba; et al, Synthesis, 2018, 50(21), 4336-4342

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone ,  Water ;  2 - 4 min, rt; 0.5 h, rt
1.2 Reagents: Sodium bisulfite Solvents: Water ;  rt
リファレンス
Facile Synthesis of Halogen Decorated para-/meta-Hydroxybenzoates by Iridium-Catalyzed Borylation and Oxidation
Shahzadi, Tayyaba; et al, Synthesis, 2018, 50(21), 4336-4342

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Sulfuric acid Solvents: Methanol
リファレンス
Synthesis and characterization of laterally substituted noncentrosymmetric main chain hydrogen-bonded polymers
Wolf, Jeremy R.; et al, Liquid Crystals, 2014, 41(5), 721-730

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water
リファレンス
Preparation and cycloaddition of functionalized 4,6-dialkylpyrone-5-carboxylates. Synthesis of bicyclic lactones and substituted benzoates
Jung, Michael E.; et al, Heterocycles, 1987, 25(1), 117-21

ごうせいかいろ 8

はんのうじょうけん
1.1 Catalysts: Piperidine Solvents: Ethanol ;  -5 °C; 74 h, cooled; 24 h, rt; rt → 100 °C
2.1 Reagents: Iodine Solvents: tert-Butanol ;  rt; 3 d, reflux
リファレンス
The use of Hagemann's esters to prepare highly functionalized phenols and benzenes
Majetich, George; et al, ARKIVOC (Gainesville, 2010, (4), 104-124

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Lithium bromide ,  Oxygen Catalysts: Cupric acetate Solvents: Acetonitrile ,  Trifluoroacetic acid ;  10 h, 1 atm, rt → 80 °C
リファレンス
Copper(II)-catalyzed aromatization followed by bromination of cyclohexenones leading to phenols and bromophenols
Tong, Hung-Chun; et al, European Journal of Organic Chemistry, 2014, 2014(15), 3256-3261

ごうせいかいろ 10

はんのうじょうけん
1.1 Solvents: Benzene
2.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water
リファレンス
Synthetic approach to aklavinone using 2-oxo-2H-pyran-5-carboxylate (coumalate) intermediates
Jung, Michael E.; et al, Journal of Organic Chemistry, 1987, 52(10), 1889-902

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sulfuric acid
2.1 Solvents: Benzene
3.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water
リファレンス
Preparation and cycloaddition of functionalized 4,6-dialkylpyrone-5-carboxylates. Synthesis of bicyclic lactones and substituted benzoates
Jung, Michael E.; et al, Heterocycles, 1987, 25(1), 117-21

Methyl 4-hydroxy-2,6-dimethylbenzoate Raw materials

Methyl 4-hydroxy-2,6-dimethylbenzoate Preparation Products

Methyl 4-hydroxy-2,6-dimethylbenzoate 関連文献

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Amadis Chemical Company Limited
(CAS:83194-70-1)Methyl 4-hydroxy-2,6-dimethylbenzoate
A864303
清らかである:99%/99%
はかる:5g/25g
価格 ($):260.0/911.0